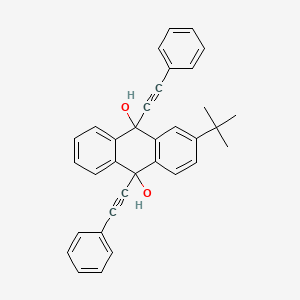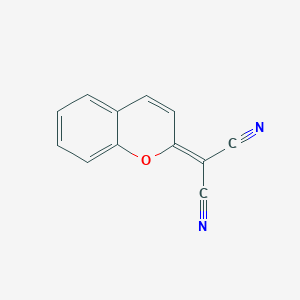![molecular formula C16H23N3O5 B14005255 Glycyl-N~6~-[(benzyloxy)carbonyl]lysine CAS No. 61300-28-5](/img/structure/B14005255.png)
Glycyl-N~6~-[(benzyloxy)carbonyl]lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-N~6~-[(benzyloxy)carbonyl]lysine is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a glycyl group attached to the lysine residue, which is further modified by a benzyloxycarbonyl group. This compound is often used in peptide synthesis and serves as a protective group for amino acids during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-N~6~-[(benzyloxy)carbonyl]lysine typically involves the following steps:
Protection of the Lysine Residue: The lysine residue is first protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the benzyloxycarbonyl-protected lysine.
Coupling with Glycine: The protected lysine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This step forms the desired this compound compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Chemical Reactions Analysis
Types of Reactions
Glycyl-N~6~-[(benzyloxy)carbonyl]lysine undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed by hydrolysis using acidic or basic conditions, yielding the free lysine derivative.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxycarbonyl group.
Substitution: The glycyl group can be substituted with other amino acids or functional groups through peptide coupling reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
Hydrolysis: Free lysine derivative.
Oxidation: Oxidized benzyloxycarbonyl derivatives.
Reduction: Reduced benzyloxycarbonyl derivatives.
Substitution: Various peptide derivatives.
Scientific Research Applications
Glycyl-N~6~-[(benzyloxy)carbonyl]lysine has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Bioconjugation: The compound is employed in bioconjugation techniques to attach peptides to other biomolecules.
Drug Development: It serves as a precursor in the development of peptide-based drugs.
Biological Studies: The compound is used in studies related to protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of Glycyl-N~6~-[(benzyloxy)carbonyl]lysine involves its role as a protective group in peptide synthesis. The benzyloxycarbonyl group protects the lysine residue from unwanted reactions during the synthesis process. Upon completion of the synthesis, the protective group can be removed to yield the desired peptide or protein.
Comparison with Similar Compounds
Similar Compounds
N-carbobenzyloxy-Gly-Gly: Similar in structure but with two glycine residues.
N-carbobenzyloxy-L-lysine: Similar protective group but without the glycyl modification.
Uniqueness
Glycyl-N~6~-[(benzyloxy)carbonyl]lysine is unique due to the presence of both glycyl and benzyloxycarbonyl groups, which provide specific protective and reactive properties. This makes it particularly useful in complex peptide synthesis and bioconjugation applications.
Properties
CAS No. |
61300-28-5 |
|---|---|
Molecular Formula |
C16H23N3O5 |
Molecular Weight |
337.37 g/mol |
IUPAC Name |
2-[(2-aminoacetyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C16H23N3O5/c17-10-14(20)19-13(15(21)22)8-4-5-9-18-16(23)24-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,23)(H,19,20)(H,21,22) |
InChI Key |
RQHFSIVXROIJHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide](/img/structure/B14005173.png)

![4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005191.png)

![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)
![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)


![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)





